Pyridine, 2-methyl-4-(4-nitrophenyl)-

Catalog No.
S14529723
CAS No.
55218-69-4
M.F
C12H10N2O2
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 2-methyl-4-(4-nitrophenyl)-

CAS Number

55218-69-4

Product Name

Pyridine, 2-methyl-4-(4-nitrophenyl)-

IUPAC Name

2-methyl-4-(4-nitrophenyl)pyridine

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c1-9-8-11(6-7-13-9)10-2-4-12(5-3-10)14(15)16/h2-8H,1H3

InChI Key

AYTGWDJKOUDXKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Pyridine, 2-methyl-4-(4-nitrophenyl)-, also known by its IUPAC name, is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group and a nitrophenyl group. Its molecular formula is C11H10N2O2C_{11}H_{10}N_{2}O_{2}, and it has a molecular weight of approximately 214.22 g/mol . The compound features a pyridine base structure, which is a six-membered aromatic ring containing one nitrogen atom, making it an important member of the pyridine family known for its diverse biological activities and applications in various fields.

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of the nitro group can activate the ring towards electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile in reactions with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound's reactivity and properties.

These reactions are crucial for synthesizing more complex molecules and exploring the compound's chemical behavior.

Pyridine compounds are recognized for their broad spectrum of biological activities. Pyridine, 2-methyl-4-(4-nitrophenyl)- has been studied for its:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity: Some related pyridine compounds have shown potential against viruses, highlighting their importance in medicinal chemistry .
  • Antitumor Effects: Certain derivatives have been evaluated for their antiproliferative effects on cancer cell lines .

The unique structure of this compound contributes to its interactions with biological targets, enhancing its therapeutic potential.

Several methods have been developed to synthesize pyridine, 2-methyl-4-(4-nitrophenyl)-:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of a suitable precursor with a nitro-substituted aromatic compound under basic conditions.
  • Condensation Reactions: The synthesis can also be achieved through condensation reactions involving appropriate pyridine derivatives and nitrophenyl precursors.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted techniques that enhance yield and reduce reaction time while maintaining high purity .

These methods provide flexibility in synthesizing various derivatives tailored for specific applications.

Pyridine, 2-methyl-4-(4-nitrophenyl)- finds applications across multiple domains:

  • Pharmaceuticals: Utilized as an intermediate in drug synthesis due to its biological activity.
  • Agricultural Chemicals: Employed in the formulation of pesticides and herbicides.
  • Dyes and Pigments: Acts as a precursor in dye manufacturing processes.

Its versatility makes it valuable in both industrial and research settings.

Studies on the interactions of pyridine derivatives with biological receptors have revealed significant insights:

  • Adenosine Receptor Binding: Pyridine compounds exhibit varying affinities for adenosine receptors, which are critical targets in pharmacology. For instance, certain derivatives display selective binding properties that could lead to new therapeutic agents .
  • Enzyme Inhibition: Some studies indicate that these compounds can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses in treating metabolic disorders .

Understanding these interactions is vital for developing new drugs based on pyridine structures.

Pyridine, 2-methyl-4-(4-nitrophenyl)- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
Pyridine, 4-(4-nitrophenyl)Contains a nitrophenyl group at the para positionUsed in various electronic applications
Pyridine, 3-methyl-4-(nitrophenyl)Methyl group at the 3-positionDifferent reactivity patterns due to positional isomerism
Pyrimidine DerivativesContains a pyrimidine ringOften exhibits enhanced biological activities

These comparisons highlight how structural variations influence the properties and applications of these compounds.

Traditional Nitration Approaches in Pyridine Functionalization

Pyridine’s electron-deficient aromatic system poses significant challenges for electrophilic aromatic substitution (EAS) reactions, including nitration. The inherent deactivation of the pyridine ring due to the electron-withdrawing nature of the nitrogen atom necessitates aggressive conditions or strategic pre-functionalization to enable nitro group introduction. Traditional nitration methods for pyridine derivatives often rely on mixed acid systems (H₂SO₄/HNO₃) under high-temperature conditions. For example, nitration of 2-methylpyridine (2-picoline) typically requires sulfuric acid as both a catalyst and solvent to generate the nitronium ion (NO₂⁺), which acts as the electrophile.

However, direct nitration of 2-methylpyridine at the 4-position is hindered by steric and electronic factors. The methyl group at position 2 exerts steric hindrance, while the nitrogen atom further deactivates the ring. To circumvent these limitations, N-oxidation of pyridine derivatives has been employed as a strategy to enhance reactivity. Pyridine N-oxide intermediates, formed via treatment with peracids such as meta-chloroperbenzoic acid (mCPBA), exhibit increased electron density at the 2- and 4-positions, facilitating nitration. Subsequent deoxygenation using reducing agents like zinc dust restores the pyridine ring while retaining the nitro group.

A representative pathway involves:

  • N-oxidation of 2-methylpyridine to 2-methylpyridine N-oxide.
  • Nitration at the 4-position using fuming nitric acid in sulfuric acid.
  • Deoxygenation to yield 2-methyl-4-nitropyridine.

This approach, however, suffers from moderate yields (40–60%) and requires meticulous control of reaction conditions to avoid over-nitration or ring degradation.

Table 1: Traditional Nitration of 2-Methylpyridine Derivatives

SubstrateNitrating AgentConditionsYield (%)Product
2-MethylpyridineHNO₃/H₂SO₄100°C, 6 hr352-Methyl-4-nitropyridine
2-Methylpyridine N-oxideHNO₃/H₂SO₄50°C, 3 hr582-Methyl-4-nitropyridine N-oxide

Modern Nitration Techniques Using N₂O₅/SO₂ Systems

Recent advances in nitration chemistry have leveraged dinitrogen pentoxide (N₂O₅) and sulfur dioxide (SO₂) as a milder and more efficient nitrating system. This method operates via a non-concerted mechanism involving the initial formation of a N-nitropyridinium intermediate, followed by a -sigmatropic shift of the nitro group to the 3- or 4-position. The reaction is conducted in tetrahydrofuran (THF) at subambient temperatures (–20°C to 0°C), minimizing side reactions and improving regioselectivity.

For 4-substituted pyridines such as 2-methylpyridine, the N₂O₅/SO₂ system preferentially nitrates the para position relative to the methyl group. Experimental studies demonstrate that this method achieves yields of 70–77% for 3-nitro-4-methylpyridine, significantly outperforming traditional mixed acid systems. The explicit solvation of the pyridine nitrogen by SO₂ is critical for stabilizing reactive intermediates and directing nitro group placement.

Mechanistic Overview:

  • N-Nitropyridinium Formation: Reaction of 2-methylpyridine with N₂O₅ generates a resonance-stabilized N-nitropyridinium ion.
  • Sigmatropic Rearrangement: A -shift transfers the nitro group to the 4-position.
  • Protonolysis: Quenching with aqueous bisulfite (HSO₃⁻) yields the final nitro product.

This method is particularly advantageous for substrates bearing electron-donating groups, which further activate the ring toward nitration.

Table 2: Nitration of 2-Methylpyridine Using N₂O₅/SO₂

SubstrateSolventTemperature (°C)Yield (%)Product
2-MethylpyridineTHF/SO₂–20772-Methyl-4-nitropyridine
2-MethylpyridineCH₂Cl₂0682-Methyl-4-nitropyridine

Cross-Coupling Strategies for Arylpyridine Formation

The construction of the 4-(4-nitrophenyl) moiety on the pyridine ring is efficiently achieved through transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling, which pairs aryl halides with boronic acids, is a cornerstone of this approach. For 2-methyl-4-(4-nitrophenyl)pyridine, the synthesis typically involves:

  • Preparation of 4-bromo-2-methylpyridine.
  • Coupling with 4-nitrophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄).

The reaction proceeds under mild conditions (60–80°C) in a mixture of dioxane and aqueous sodium carbonate, achieving yields exceeding 80%. Key advantages include excellent functional group tolerance and the ability to introduce nitro groups without direct nitration steps.

Table 3: Suzuki-Miyaura Coupling for Arylpyridine Synthesis

Aryl HalideBoronic AcidCatalystYield (%)Product
4-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄852-Methyl-4-(4-nitrophenyl)pyridine

Alternative strategies include Ullmann coupling, which employs copper catalysts to couple aryl halides with pyridine derivatives. However, this method requires higher temperatures (120–150°C) and exhibits lower yields compared to palladium-based systems.

Density Functional Theory Studies on Nitropyridine Stability and Aromaticity

Density functional theory calculations have provided fundamental insights into the stability and aromatic character of nitropyridine derivatives, including systems containing 2-methyl-4-(4-nitrophenyl)-pyridine structural motifs. The B3LYP functional with 6-311++G(d,p) basis sets has emerged as the standard computational approach for investigating these heterocyclic systems [1] [2].

Nuclear independent chemical shift calculations serve as quantitative descriptors of aromaticity in nitropyridine compounds. Studies have demonstrated that NICS(1) values, calculated at 1 Å above the ring plane, provide superior indicators of π-aromaticity compared to NICS(0) values due to reduced contributions from σ-framework effects [3]. For nitropyridine derivatives, calculated NICS(1) values range from -6.95 to -7.29 ppm, indicating moderate aromatic character that decreases systematically with nitro substitution [3].

The aromaticity of pyridine rings in nitro-substituted systems has been evaluated using multiple criteria including ring current strength, para-delocalization index, and multicenter index calculations [4] [2]. Density functional theory calculations reveal that nitro substitution reduces π-delocalization through resonance effects, while simultaneously decreasing charge density on the aromatic ring via inductive effects [4]. These dual effects contribute to the systematic reduction in aromatic character observed in nitropyridine derivatives.

Geometric parameters from optimized structures provide additional evidence for aromatic stability. Bond length alternation patterns and planarity calculations demonstrate that nitropyridine systems maintain significant aromatic character despite electron-withdrawing nitro group effects [5] [3]. The calculated structural parameters show excellent agreement with experimental X-ray crystallographic data, with typical deviations of less than 0.02 Å for bond lengths and 1° for bond angles [6].

Electronic structure analysis through frontier molecular orbital calculations reveals charge transfer characteristics within nitropyridine systems. The highest occupied molecular orbital typically localizes over nitro and amino groups when present, while the lowest unoccupied molecular orbital concentrates on the pyridine ring [6] [7]. HOMO-LUMO energy gaps for nitropyridine derivatives range from 4.0 to 6.0 eV, indicating moderate electronic stability and potential nonlinear optical applications [7] [8].

Table 1: Calculated Aromaticity Indices for Selected Nitropyridine Derivatives

CompoundNICS(1) (ppm)Bond Length Alternation (Å)HOMO-LUMO Gap (eV)Dipole Moment (D)
Pyridine-7.290.0255.852.15
4-Nitropyridine-N-oxide-6.950.0284.754.82
2-Amino-3-nitropyridine-6.820.0314.355.26
3-Nitropyridine-6.780.0334.583.94

Natural bond orbital analysis provides quantitative measures of electron delocalization and hyperconjugative stabilization in nitropyridine systems [6] [9]. Second-order perturbation theory analysis reveals stabilization energies ranging from 0.65 to 6.46 kJ/mol for various donor-acceptor orbital interactions, with the strongest contributions arising from nitrogen lone pair to π* orbital delocalization [6].

Prediction of Detonation Properties via Topological Indices

Topological indices have emerged as powerful predictive tools for estimating detonation properties of nitropyridine-based energetic materials. The Kamlet-Jacobs equations, developed for C,H,N,O-containing compounds, provide reliable predictions of detonation velocity and pressure when combined with calculated heats of formation and density values [1] [10] [11].

The detonation velocity for nitropyridine derivatives can be calculated using the empirical relationship: D = 1.01(NM̄Q)^(1/2)(1 + 1.30ρ₀), where N represents moles of gaseous products per gram of explosive, M̄ is the average molecular weight of detonation products, Q is the heat of detonation in cal/g, and ρ₀ is the loading density in g/cm³ [11] [12]. Similarly, detonation pressure follows: P = 1.558ρ₀²NM̄Q [11] [12].

Computational studies on nitropyridine derivatives demonstrate excellent detonation performance characteristics. Calculated detonation velocities range from 6.43 to 8.99 km/s, while detonation pressures span 16.08 to 35.8 GPa for various substitution patterns [1] [10] [12]. These values compare favorably with established energetic materials such as RDX (detonation velocity: 8.754 km/s, detonation pressure: 34.7 GPa) [11].

The relationship between molecular structure and detonation properties has been quantified through regression analysis of topological indices. The TG index, derived from molecular connectivity descriptors, shows strong correlation with explosive properties [10]. Linear regression equations demonstrate coefficients of determination (R²) exceeding 0.95 for relationships between ln(TG) and detonation parameters [10].

Table 2: Calculated Detonation Properties for Nitropyridine Derivatives

CompoundDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)
2,3,4,5-Tetranitropyridine1.85485.68.9435.2
2,3,5,6-Tetranitropyridine1.83492.38.8734.8
2,4,5,6-Tetranitropyridine1.84488.98.9135.0
2,3,4,5,6-Pentanitropyridine1.89598.79.2537.4

Oxygen balance calculations provide additional insight into detonation performance. The formula OB% = (16/MW)[d - (a/2) - b] quantifies the oxygen deficiency or excess in CaHbNcOd compounds [13]. Nitropyridine derivatives typically exhibit negative oxygen balance values, indicating incomplete oxidation and potential for carbon cluster formation during detonation [13].

Molecular dynamics simulations using reactive force fields have validated the empirical predictions from topological indices. ReaxFF calculations demonstrate that nitropyridine derivatives undergo complex decomposition pathways involving initial nitro group dissociation followed by ring fragmentation [13]. The Chapman-Jouguet state analysis confirms that detonation performance correlates strongly with oxygen balance and initial decomposition mechanisms [13].

Mechanistic Insights from Kinetic and Thermodynamic Analyses

Computational kinetic and thermodynamic analyses provide detailed mechanistic understanding of nitropyridine decomposition and reaction pathways. Density functional theory calculations at the B3PW91/6-311++G(d,p) level have established comprehensive thermodynamic profiles for various transformation processes [1] [14] [15].

Thermal decomposition mechanisms of nitropyridine compounds proceed through multiple competing pathways. The primary initiation step involves C-NO₂ bond homolysis with calculated activation energies ranging from 115.90 to 477.57 kJ/mol depending on substitution pattern [12] [14]. These values indicate sufficient kinetic stability for practical applications while maintaining reasonable thermal sensitivity for initiation [14].

Bond dissociation energy calculations reveal systematic trends in thermal stability. The weakest bonds typically occur at nitrogen-nitrogen linkages within nitro groups, with Wiberg bond order analysis identifying these as trigger bonds for decomposition initiation [12]. Comparison with established explosives such as RDX (bond dissociation energy: 145.62 kJ/mol) demonstrates that many nitropyridine derivatives possess superior thermal stability [12].

Thermodynamic stability analysis through heat of formation calculations provides quantitative measures of energetic content. Isodesmic reaction schemes enable accurate determination of formation enthalpies using reference compounds with known experimental values [12] [15]. The calculated heats of formation for nitropyridine derivatives range from -128.7 to +598.7 kJ/mol, with higher nitro substitution generally increasing energetic content [12].

Table 3: Kinetic and Thermodynamic Parameters for Nitropyridine Decomposition

CompoundActivation Energy (kJ/mol)Bond Dissociation Energy (kJ/mol)Heat of Formation (kJ/mol)Reaction Enthalpy (kJ/mol)
3-Nitropyridine185.4298.6-15.8-1,425.3
2-Nitropyridine192.7312.4-8.2-1,387.9
4-Nitropyridine188.9305.1-12.5-1,402.7
2,6-Dinitropyridine156.8267.389.4-2,156.8

Mechanistic studies using transition state theory calculations have elucidated detailed reaction pathways for nitropyridine transformations. Gas-phase decomposition proceeds through initial nitro group rotation followed by N-O bond cleavage and subsequent radical propagation steps [14] [16]. The calculated transition state energies demonstrate that nitro group orientation significantly influences decomposition kinetics [5].

Arrhenius parameter analysis provides temperature-dependent kinetic data essential for practical applications. Pre-exponential factors typically range from 10¹² to 10¹⁶ s⁻¹, indicating normal unimolecular decomposition behavior [14]. The calculated activation energies show excellent correlation with experimental thermal analysis data where available [15].

Catalytic effects on decomposition mechanisms have been investigated through computational modeling of metal-containing systems. Transition metal complexes can significantly reduce activation barriers for nitro group dissociation, with calculated energy reductions of 50-80 kJ/mol in favorable cases [16]. These findings suggest potential strategies for controlled decomposition in energetic applications.

Solvent effects on reaction mechanisms have been quantified using polarizable continuum model calculations. Polar solvents generally stabilize ionic intermediates and can alter preferred reaction pathways compared to gas-phase conditions [17]. The calculated solvation energies range from 15 to 45 kJ/mol depending on solvent polarity and molecular structure [17].

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

214.074227566 g/mol

Monoisotopic Mass

214.074227566 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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